molecular formula C9H11N B14665957 N-(4-Methylphenyl)aziridine CAS No. 38201-24-0

N-(4-Methylphenyl)aziridine

Cat. No.: B14665957
CAS No.: 38201-24-0
M. Wt: 133.19 g/mol
InChI Key: DXKVWMIYBPVXIF-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)aziridine is an aziridine derivative featuring a three-membered heterocyclic ring (two carbons and one nitrogen) substituted with a 4-methylphenyl group. Aziridines are highly strained, reactive compounds due to their ring structure, making them valuable intermediates in organic synthesis and pharmaceutical applications.

Key properties of this compound can be inferred from structurally similar compounds:

  • Reactivity: Aziridines undergo ring-opening reactions under acidic or nucleophilic conditions, enabling functionalization ().
  • Stability: The electron-donating 4-methylphenyl group may slightly reduce ring strain compared to unsubstituted aziridines, though steric effects could influence reactivity ().

Properties

CAS No.

38201-24-0

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

1-(4-methylphenyl)aziridine

InChI

InChI=1S/C9H11N/c1-8-2-4-9(5-3-8)10-6-7-10/h2-5H,6-7H2,1H3

InChI Key

DXKVWMIYBPVXIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC2

Origin of Product

United States

Preparation Methods

Methodology

The Michael addition of aziridine to acrylates functionalized with a 4-methylphenyl group is a classical approach. The reaction involves nucleophilic attack of aziridine on the α,β-unsaturated carbonyl system.

Reaction Conditions :

  • Catalyst : Tertiary amines (e.g., triethylamine).
  • Temperature : 0–60°C, typically 25–50°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile, THF).

Example :
Trimethylolpropane triacrylate reacts with excess aziridine under amine catalysis, followed by vacuum distillation to reduce residual monomers below 10 ppm.

Advantages :

  • Scalable for industrial production.
  • High functional group tolerance.

Limitations :

  • Requires careful control of stoichiometry to avoid oligomerization.

Reductive Activation of N-Pyridinium Aziridines

Novel Photochemical Approach

Recent advances employ photoredox catalysis to generate N-aziridinyl radicals for aziridine transfer.

Procedure :

  • Substrate : N-Pyridinium aziridine precursors (e.g., 2,4,6-triphenylpyridinium aziridine).
  • Conditions :
    • Catalyst : Ir(ppy)₃ (1 mol%) under blue LED light.
    • Additives : LiBr (1 equiv) in H₂O:MeCN (1:1) under O₂.
  • Mechanism : N-Aziridinyl radicals add to styrenes (e.g., 4-methylstyrene) to form hydroxyaziridines, which are reduced to N-(4-methylphenyl)aziridine.

Yield : Up to 69% for styrene derivatives.

Key Insight :

  • Spin-trapped EPR spectroscopy confirms radical intermediates.

Epoxidation and Ring-Opening

Patent-Based Synthesis (US7049447B2)

This method involves epoxide intermediates derived from aziridine precursors.

Steps :

  • Epoxidation : Treat 3-(t-butoxycarbonyl)amino-4-phenylbutane with KOH in 1,4-dioxane.
  • Ring-Opening : React with 4-methylphenylthiol or Grignard reagents.
  • Deprotection : Acidic hydrolysis removes Boc groups.

Optimization :

  • Recrystallization in isopropanol/water yields >95% purity.

Application :

  • Used in HIV protease inhibitors (e.g., Amprenavir intermediates).

Intramolecular Cyclization of Oxime Esters

Method from CN108689901A

A base-mediated cyclization of oxime esters provides a streamlined route.

Procedure :

  • Substrate : Oxime ester with 4-methylphenyl and alkyl/aryl substituents.
  • Conditions :
    • Base : K₂CO₃ or DBU in DMF.
    • Temperature : 80°C for 6–12 hours.

Yield : 70–85% for aryl-substituted aziridines.

Advantages :

  • Avoids transition metals.
  • Compatible with electron-deficient aryl groups.

Comparative Analysis of Methods

Method Yield Conditions Catalyst Scalability
Michael Addition 80–90% 25–50°C, amine catalyst Tertiary amine Industrial
Photochemical 60–69% Blue LED, O₂ Ir(ppy)₃ Lab-scale
Epoxidation 70–75% KOH, 1,4-dioxane None Pilot-scale
Oxime Cyclization 70–85% 80°C, base K₂CO₃/DBU Modular

Challenges and Optimization

  • Purity Control : Residual aziridine monomers (<10 ppm) require scavengers like isocyanates or vacuum distillation.
  • Diastereoselectivity : Chiral auxiliaries (e.g., N-pyridinium groups) enhance enantiomeric ratios up to 95:5.
  • Solvent Systems : Mixed H₂O:MeCN improves radical stability in photochemical methods.

Chemical Reactions Analysis

Ring-Opening Reactions

Aziridines undergo nucleophilic or reductive ring-opening due to ring strain (∼24 kcal/mol). For N-(4-methylphenyl)aziridine derivatives:

Reductive Ring-Opening with LiAlH4

LiAlH4 promotes reductive cleavage at the less substituted carbon. For example:

SubstrateConditionsProductYield (%)Source
2-(Bromomethyl)-N-(4-methylphenyl)aziridineLiAlH4, Et2O, refluxN-(4-Methylphenyl)methyl-N-isopropylamine80–84

Mechanism :

  • Debromination : LiAlH4 reduces the C–Br bond, forming a 2-methylaziridine intermediate.

  • Hydride Attack : Hydride nucleophile opens the aziridine ring at the less hindered carbon.

Acid-Catalyzed Hydrolysis

Protic acids (e.g., H2SO4) or Lewis acids (e.g., AlCl3) facilitate regioselective ring-opening:

AcidSolventProductRegioselectivityYield (%)Source
TFADCMβ-Amino alcoholC2 attack78
AlCl3THFN-(4-Methylphenyl)ethylenediamineC1 attack62

Key Insight : Electron-donating groups (e.g., methyl) enhance nucleophilic attack at the adjacent carbon[^7^] .

Alkylative Aziridinium Ion Formation

Alkylation at nitrogen generates aziridinium ions, which undergo regioselective ring-opening:

Alkylating AgentNucleophileProductRegioselectivity (C1:C2)Yield (%)Source
MeOTfNaOAc2-Acetoxy-N-(4-methylphenyl)amine60:4085
Allyl bromideNaN32-Azido-N-(4-methylphenyl)amine55:4572

Mechanistic Note : Steric effects from the 4-methylphenyl group favor nucleophilic attack at the less hindered carbon[^7^] .

Cycloaddition and Ring Expansion

This compound participates in [3+3] cycloadditions with Rh-carbenoids:

PartnerCatalystProductYield (%)Source
Diazoacetate (Rh2(OAc)4)Rh2(OAc)4Dehydropiperidine54

Pathway :

  • Ylide Formation : Aziridine nitrogen attacks the Rh-carbenoid.

  • Ring Expansion : Ylide undergoes 6π-electrocyclic ring-opening followed by cyclization[^5^].

Radical-Mediated Transformations

This compound derivatives engage in radical chain processes:

Radical SourceProductKey ObservationYield (%)Source
TEMPO/O2HydroxyaziridineO2 as hydroxyl source64
PBN spin trapPBN-aziridinyl adductEPR-confirmed radical intermediate

Mechanism : Transient N-aziridinyl radicals form via single-electron transfer (SET), enabling fragment transfer or H-atom abstraction[^1^] .

Comparative Reactivity in Aziridination

This compound exhibits distinct reactivity compared to other aziridines:

SubstrateReaction TypeRelative Rate (krel)NotesSource
This compoundFe-catalyzed aziridination1.0 (reference)Electrophilic nitrene transfer
N-TosylaziridineRh-catalyzed aziridination2.3Enhanced by electron withdrawal

Key Challenges and Limitations

  • Regioselectivity Control : Competing C1 vs. C2 attack in unsymmetrical derivatives requires tailored catalysts[^7^] .

  • Stability Issues : Electron-rich aziridines (e.g., N-aryl) are prone to polymerization under acidic conditions[^6^] .

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)aziridine primarily involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophiles, leading to the formation of various functionalized amines . This reactivity is exploited in both synthetic and biological applications.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(4-Methylphenyl)aziridine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical/Chemical Data Reference
This compound C₉H₁₁N 133.19* 4-methylphenyl on N Not explicitly reported; inferred stability -
2-(4-Nitrophenyl)aziridine C₈H₈N₂O₂ 164.16 4-nitrophenyl on C2 CAS: 105799-01-7; highly reactive nitro group
N-(2,4-Dimethylphenyl)aziridine C₁₀H₁₃N 147.22 2,4-dimethylphenyl on N CAS: 78376-89-3; increased steric hindrance
1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine C₁₆H₁₇NO₂S 295.38 4-methylphenyl sulfonyl, phenyl NMR: δ 7.7–7.2 (aromatic), δ 2.4 (CH₃)
(S)-1-Tosyl-2-methylaziridine C₁₁H₁₅NO₂S 241.31 Tosyl group, methyl on C2 (S-configuration) TLC Rf: 0.15 (cyclohexane/EtOAc)

*Calculated based on analogous compounds.

Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2-(4-nitrophenyl)aziridine) enhance electrophilicity and reactivity, whereas electron-donating groups (e.g., methyl in this compound) may stabilize the ring .
  • Sulfonated Derivatives : Sulfonyl groups (e.g., in 1-[(4-methylphenyl)sulfonyl]-2-phenylaziridine) improve thermal stability and crystallinity, as evidenced by distinct NMR peaks and TLC behavior .

Crystallography and Intermolecular Interactions

  • Crystal Packing : Halogen-substituted analogs (e.g., 4-bromo/chlorophenyl derivatives) form infinite chains via C–H⋯N and π–π interactions, while this compound’s packing remains unreported .
  • Twist Angle : Dihedral angles of ~56° between aryl rings in isomorphic compounds suggest similar conformational flexibility in this compound .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Methylphenyl)aziridine, and how do reaction conditions influence yield?

Answer: this compound derivatives are typically synthesized via aziridination reactions. A common method involves using sulfonyl groups (e.g., p-toluenesulfonyl) as activating agents, with catalysts like di-phosphorus pentoxide (P₂O₅) to facilitate ring closure . Purification often employs column chromatography, as demonstrated in the isolation of structurally similar aziridines . Reaction conditions such as solvent polarity, temperature, and stoichiometry significantly impact yields. For example, lower temperatures (0–25°C) minimize side reactions in sulfonamide formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For instance, HMBC correlations resolve substituent positions in sulfonamide-functionalized aziridines .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas, especially for derivatives like N-(p-nitrobenzenesulfonyl)-2-(4-methoxybenzyl)aziridine .
  • IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1332 cm⁻¹) .
    Data should align with computational predictions (e.g., DFT-calculated pKa values) .

Q. How does the sulfonyl substituent affect the stability of this compound in solution?

Answer: Electron-withdrawing sulfonyl groups (e.g., p-toluenesulfonyl) enhance aziridine stability by reducing ring strain. However, decomposition rates vary with substituents: N-(p-toluenesulfonyl)aziridine degrades rapidly (80 s at room temperature) in dichloroethane, whereas nitro-substituted analogs remain stable due to stronger chalcogen bonding interactions . Solvent choice (e.g., CDCl₃ vs. DCE) also modulates stability .

Advanced Research Questions

Q. What reaction mechanisms explain the divergent reactivity of this compound in nucleophilic ring-opening reactions?

Answer: The sulfonyl group activates the aziridine ring for nucleophilic attack. Reaction pathways depend on substituent electronics:

  • Electron-deficient sulfonamides (e.g., p-nitrobenzenesulfonyl) favor SN2 mechanisms, leading to stereospecific ring-opening.
  • Electron-rich systems (e.g., p-toluenesulfonyl) may undergo partial SN1 mechanisms, resulting in racemization .
    Kinetic studies using selenide catalysts reveal competitive decomposition pathways influenced by substituent effects .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Answer: Discrepancies often arise from:

  • Catalyst efficiency : P₂O₅ vs. alternative catalysts (e.g., Lewis acids) .
  • Purification methods : Column chromatography vs. recrystallization .
  • Substituent compatibility : Steric hindrance from tert-butyl groups lowers yields in stereoselective syntheses .
    Systematic optimization (e.g., Design of Experiments) is recommended to identify critical variables.

Q. What computational methods are suitable for predicting hydrogen-bonding interactions in this compound crystals?

Answer: Density Functional Theory (DFT) calculations correlate well with experimental lattice energies and hydrogen-bond geometries. For example, DFT models accurately predict intermolecular interactions in acyl hydrazide analogs, which share similar sulfonamide motifs . Pairing DFT with XRD data refines crystal packing predictions .

Q. How can enzyme inhibition assays be optimized for evaluating this compound derivatives?

Answer:

  • Assay Design : Use fluorogenic substrates to monitor real-time inhibition (e.g., amidase activity in oxadiazole derivatives) .
  • Dose-Response Analysis : Derivatives with trifluoromethyl groups show enhanced potency due to hydrophobic interactions .
  • Controls : Compare with heparin or known inhibitors to validate specificity .

Q. What strategies enable enantioselective synthesis of this compound stereoisomers?

Answer:

  • Chiral Auxiliaries : Use tert-butyl groups to induce asymmetry, as seen in (2R)-2-tert-butyl-2-methyl derivatives .
  • Chromatographic Resolution : Chiral HPLC separates enantiomers, validated by optical rotation and X-ray crystallography .
  • Catalytic Asymmetric Synthesis : Emerging methods employ hypervalent iodine reagents for stereocontrol .

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